NDM-1 Metallo-β-Lactamase Inhibition: Acetylamino vs. Benzamido and Phenyl 2-Substituted Analogs
In a direct head-to-head comparison using the same nitrocefin-based chromogenic substrate assay, compound 1j (2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid) inhibited NDM-1 with an IC50 of 14 μM, whereas the 2-benzamido analog (compound 1e) and the 2-phenyl analog (compound 1b) each exhibited IC50 values >1000 μM [1]. This represents a greater than 70-fold difference in inhibitory potency. The study further established that the free carboxylic acid at the 4-position is essential—its methyl ester analog (compound 2) showed no inhibition at concentrations up to 500 μM [1].
| Evidence Dimension | Inhibition of recombinant NDM-1 metallo-β-lactamase activity |
|---|---|
| Target Compound Data | IC50 = 14 μM (compound 1j) |
| Comparator Or Baseline | 2-Benzamido analog (1e): IC50 >1000 μM; 2-Phenyl analog (1b): IC50 >1000 μM; Methyl ester analog (2): No inhibition at ≤500 μM |
| Quantified Difference | >71-fold improvement in potency over benzamido and phenyl analogs; >35-fold improvement over methyl ester analog (based on lower bound of >500 μM) |
| Conditions | Nitrocefin chromogenic substrate assay, 50 mM HEPES pH 7.0, 20 μM ZnSO4, 0.01% Triton X-100, 25°C, absorbance monitored at 492 nm [1] |
Why This Matters
For laboratories developing NDM-1 inhibitors or conducting SAR studies on MBL resistance mechanisms, procurement of the specific 2-acetylamino analog is essential—the >70-fold potency advantage relative to closely related 2-substituted derivatives means substitution with commercially available analogs bearing different 2-position groups will yield non-inhibitory or functionally irrelevant data.
- [1] Chen P, Horton LB, Mikulski RL, Deng L, Sundriyal S, Palzkill T, Song Y. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Bioorg Med Chem Lett. 2012;22(19):6229-6232. Table 1: IC50 values for compounds 1b, 1e, 1j, 2. View Source
